Product packaging for 2-Hydroxy(2-~13~C)butanedioic acid(Cat. No.:CAS No. 143435-96-5)

2-Hydroxy(2-~13~C)butanedioic acid

Cat. No.: B7791249
CAS No.: 143435-96-5
M. Wt: 135.08 g/mol
InChI Key: BJEPYKJPYRNKOW-VQEHIDDOSA-N
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Description

Historical Scientific Context and Discovery of Malic Acid

The discovery and subsequent study of malic acid are intertwined with the development of modern organic chemistry and stereochemistry.

Malic acid was first isolated in 1785 by the Swedish chemist Carl Wilhelm Scheele from apple juice. wikipedia.orgacs.orgbellchem.comuc.edu Scheele initially named it "acid of apples" (acide de pommes in French). acs.orguc.edu Two years later, in 1787, the French chemist Antoine Lavoisier and his colleagues proposed the name acide malique. acs.orgbionity.com This name is derived from malum, the Latin word for apple. wikipedia.orgacs.orgreddit.com The name was eventually anglicized to malic acid. acs.org

Table 1: Historical Milestones in the Scientific Understanding of Malic Acid

Year Scientist(s) Key Contribution
1785 Carl Wilhelm Scheele First isolation of malic acid from apple juice. wikipedia.orgacs.orgbritannica.com
1787 Antoine Lavoisier Proposed the name acide malique, from the Latin malum (apple). wikipedia.orgacs.orgbionity.com
1834 Théophile Jules Pelouze Distilled malic acid to produce two new acids, later identified as maleic acid and fumaric acid, which were crucial in developing the theory of isomerism. acs.orgresearchgate.net
1858 Victor Dessaignes Prepared malonic acid from the oxidation of malic acid. acs.orguc.edu
Late 19th Century van't Hoff & Wislicenus Work on the isomers discovered by Pelouze (maleic and fumaric acid) played a significant role in the development of modern stereochemistry. acs.org
Late 19th Century Paul Walden Used malic acid in the discovery of the Walden inversion, a type of chemical reaction that involves the inversion of a chiral center in a molecule. wikipedia.org

The scientific understanding of malic acid evolved significantly after its initial discovery. In 1834, French chemist Théophile Jules Pelouze's experiments involving the distillation of malic acid yielded two distinct acids with the same chemical composition but different properties. acs.orguc.edu These were later named maleic acid and fumaric acid and recognized as cis-trans isomers, a finding that became foundational to the development of stereochemistry in the late 19th century. acs.org

Malic acid was also central to the discovery of the Walden inversion, a reaction in which a molecule undergoes an inversion of its chiral center. wikipedia.org In this process, (-)-malic acid is converted to (+)-chlorosuccinic acid, which is then converted to (+)-malic acid. wikipedia.org This cycle demonstrated the ability to invert the stereochemical configuration at a carbon atom. wikipedia.org A pivotal moment in understanding its biological role came with the elucidation of the citric acid cycle (also known as the Krebs cycle), where the anion form, malate (B86768), was identified as a crucial metabolic intermediate. wikipedia.orgbionity.com Research established that while a racemic mixture of L- and D-malic acid can be produced synthetically, only the L-isomer exists naturally in biological systems. wikipedia.org

Academic Significance and Broad Applications in Research Fields

Malic acid's importance in academia stems from its fundamental role in biochemistry and its utility as a versatile chemical for synthesis. The U.S. Department of Energy has recognized its potential by listing it as one of the top twelve bio-based building block chemicals. nih.govresearchgate.net

Malic acid is a vital intermediate in several metabolic pathways, most notably the citric acid cycle, where it is formed by the hydration of fumarate (B1241708) and oxidized to oxaloacetate. wikipedia.orgbionity.com This cycle is fundamental for cellular respiration and energy production in aerobic organisms. healthmatters.io In the glyoxylate (B1226380) cycle, which occurs in plants, bacteria, and fungi, malate synthase catalyzes the formation of malate from glyoxylate and acetyl-CoA. researchgate.net

Beyond its role in energy metabolism, malic acid serves as a versatile C4 chiral building block in enantioselective organic synthesis. magtech.com.cnmagtech.com.cnwiley.com Its functional groups can be transformed to create a variety of other complex, nonracemic compounds, making it a valuable starting material in the synthesis of natural products. magtech.com.cnmagtech.com.cn

The study and application of malic acid extend across multiple scientific disciplines.

Biotechnology: There is extensive research into the microbial fermentation of renewable resources to produce L-malic acid. nih.govnih.gov This bio-based production is explored as a more sustainable alternative to industrial chemical synthesis, which relies on the hydration of maleic anhydride (B1165640). wikipedia.orgresearchgate.net Various microorganisms, including the filamentous fungi Aspergillus and Penicillium and genetically engineered bacteria like Escherichia coli, have been studied for their ability to produce malic acid in large quantities. nih.govfrontiersin.org

Table 2: Examples of Microorganisms Studied for L-Malic Acid Production

Microorganism Substrate Reported Titer/Productivity
Aspergillus oryzae Glucose 113.8 g/L
Penicillium viticola Glucose 131 g/L (1.36 g/L/h)
Saccharomyces cerevisiae (engineered) Glucose >1 g/L
Ustilago trichophora Glycerol (B35011) 152 g/L

Source: Data compiled from various studies on microbial fermentation. nih.govresearchgate.net

Plant Sciences: In plant biology, malic acid is a key metabolite with diverse functions. In C4 plants, malate acts as a temporary storage molecule for CO2, transporting it to the bundle sheath cells for use in the Calvin cycle. wikipedia.orgbionity.com It also plays a critical role in regulating the opening and closing of stomata; an accumulation of malate in guard cells lowers their water potential, causing water to enter and the stomata to open. bionity.com Furthermore, malic acid is involved in a plant's response to environmental stresses, such as high salinity and heavy metal toxicity. nih.govfrontiersin.orgnih.gov

Fermentation Science: Malic acid is a major organic acid found in many fruits, including grapes, and its concentration significantly influences the taste and stability of wine. wikipedia.org In winemaking, a process known as malolactic fermentation (MLF) is often encouraged, particularly for red wines. nih.gov During MLF, lactic acid bacteria, primarily Oenococcus oeni, convert the harsher-tasting L-malic acid into the softer, milder L-lactic acid. nih.govresearchgate.net This deacidification process contributes to the wine's biological stability and enhances its flavor and aromatic complexity. researchgate.net The degree of malic acid consumption during alcoholic fermentation is strain-specific among wine yeasts. maurivin.com

Table 3: Common Compound Names Mentioned

Compound Name Chemical Formula
Malic Acid C₄H₆O₅
L-Malic Acid C₄H₆O₅
D-Malic Acid C₄H₆O₅
Maleic Anhydride C₄H₂O₃
Lactic Acid C₃H₆O₃
Fumaric Acid C₄H₄O₄
Citric Acid C₆H₈O₇
Pyruvic Acid C₃H₄O₃
Oxaloacetic Acid C₄H₄O₅
Malonic Acid C₃H₄O₄
Chlorosuccinic Acid C₄H₅ClO₄
Silver Oxide Ag₂O
Phosphorus Pentachloride PCl₅
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S
Isocitric Acid C₆H₈O₇

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O5 B7791249 2-Hydroxy(2-~13~C)butanedioic acid CAS No. 143435-96-5

Properties

CAS No.

143435-96-5

Molecular Formula

C4H6O5

Molecular Weight

135.08 g/mol

IUPAC Name

2-hydroxy(213C)butanedioic acid

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i2+1

InChI Key

BJEPYKJPYRNKOW-VQEHIDDOSA-N

impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

boiling_point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/

Color/Form

Colorless crystals
White, crystalline triclinic crystals

density

1.601 g/ cu cm at 20 °C

melting_point

127-132 °C
130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/
Crystals;  MP: 101 °C /D(+)-Form/

physical_description

Liquid;  Dry Powder
White or nearly white crystalline powder or granules
Colorless solid;  [Hawley] Nearly white or white crystalline powder or granules;  [JECFA]

Related CAS

78644-42-5
676-46-0 (di-hydrochloride salt)

solubility

In water, 55.8 g/100 g water at 20 °C
In water, 592,000 mg/L at 25 °C
Solubility in g/100 g solvent at 20 °C: methanol 82.70;  diethyl ether 0.84;  ethanol 45.53;  acetone 17-75;  dioxane 22.70
It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents

vapor_pressure

0.00000293 [mmHg]
3.28X10-8 mm Hg at 25 °C (extrapolated)

Origin of Product

United States

Malic Acid Biosynthesis and Metabolic Pathways

Fundamental Biosynthetic Routes in Biological Systems

Reductive TCA Pathway

The reductive tricarboxylic acid (rTCA) pathway represents a significant route for malic acid biosynthesis, particularly in microorganisms under specific conditions. oup.comnih.gov This pathway essentially operates in the reverse direction of the oxidative TCA cycle. researchgate.net The process begins with the carboxylation of pyruvate (B1213749) to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. oup.comnih.gov Subsequently, oxaloacetate is reduced to malate (B86768) by the enzyme malate dehydrogenase, a reaction that consumes NADH. oup.comnih.gov This pathway is notable for its fixation of CO2 and has a theoretical maximum yield of 2 moles of malate per mole of glucose. asm.orgnih.gov

Phosphoenolpyruvate (B93156) to Oxaloacetate Conversion

Another primary route for malic acid synthesis involves the conversion of the glycolytic intermediate phosphoenolpyruvate (PEP) to oxaloacetate. frontiersin.orgnih.gov This conversion is typically catalyzed by the enzyme phosphoenolpyruvate carboxylase (PEPC), which facilitates the carboxylation of PEP. taylorandfrancis.com Following its formation, oxaloacetate is then reduced to malate by malate dehydrogenase. nih.gov This pathway serves as a crucial anaplerotic reaction, replenishing TCA cycle intermediates.

Tricarboxylic Acid (TCA) Cycle Intermediacy

Malic acid is a central intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govresearchgate.netbritannica.com Within this cycle, malate is formed from the hydration of fumarate (B1241708), a reaction catalyzed by the enzyme fumarase. britannica.comnih.gov In the subsequent step of the cycle, malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates NADH. nih.govbritannica.com While the TCA cycle is primarily catabolic, the withdrawal of malate from the cycle for biosynthetic purposes is a common cellular event.

Glyoxylate (B1226380) Pathway Involvement

The glyoxylate pathway is an anabolic variation of the TCA cycle found in plants, bacteria, protists, and fungi. wikipedia.org This pathway allows for the synthesis of carbohydrates from fatty acids or other two-carbon compounds. wikipedia.org A key step in this pathway is the condensation of glyoxylate with acetyl-CoA to form malate, a reaction catalyzed by malate synthase. wikipedia.orgresearchgate.net Isocitrate lyase, another key enzyme, cleaves isocitrate to succinate and glyoxylate. wikipedia.orgresearchgate.net This pathway bypasses the decarboxylation steps of the TCA cycle, enabling a net production of four-carbon compounds like malate. wikipedia.org

Direct Pyruvate to Malic Acid Conversion

Malic acid can also be synthesized directly from pyruvate through the action of the malic enzyme. researchgate.netnih.gov This enzyme catalyzes the reductive carboxylation of pyruvate to malate, a reaction that typically utilizes NADPH as the reducing agent. researchgate.netrsc.org This one-step conversion is reversible and provides a direct link between glycolysis and malic acid synthesis. researchgate.net

Enzymatic Mechanisms and Regulation of Malic Acid Synthesis

The biosynthesis of malic acid is tightly regulated through the control of the key enzymes involved in each pathway. This regulation ensures that the production of malic acid is balanced with the metabolic needs of the cell.

Key enzymes in malic acid biosynthesis are subject to various regulatory mechanisms, including allosteric regulation, feedback inhibition, and transcriptional control. For instance, pyruvate carboxylase, a key enzyme in the reductive TCA pathway, is often allosterically activated by acetyl-CoA, signaling a need for oxaloacetate. nih.gov Phosphoenolpyruvate carboxylase is another highly regulated enzyme, often inhibited by aspartate and malate, which are downstream products.

Malate dehydrogenase, which catalyzes the interconversion of malate and oxaloacetate, is regulated by the cellular NADH/NAD+ ratio. nih.gov The activity of malic enzyme can be influenced by the availability of its substrates, pyruvate and NADPH, and is also subject to regulation by various metabolic intermediates. rsc.orgrsc.org In the glyoxylate cycle, the expression of isocitrate lyase and malate synthase is often induced when cells are grown on acetate (B1210297) or fatty acids as the sole carbon source.

Table 1: Key Enzymes in Malic Acid Biosynthesis

Enzyme Pathway Reaction
Pyruvate Carboxylase Reductive TCA Pathway Pyruvate + CO2 + ATP → Oxaloacetate + ADP + Pi
Malate Dehydrogenase Reductive TCA Pathway, TCA Cycle, PEP to Oxaloacetate Conversion Oxaloacetate + NADH + H+ ↔ Malate + NAD+
Phosphoenolpyruvate Carboxylase PEP to Oxaloacetate Conversion Phosphoenolpyruvate + CO2 → Oxaloacetate + Pi
Fumarase TCA Cycle Fumarate + H2O ↔ Malate
Malate Synthase Glyoxylate Pathway Glyoxylate + Acetyl-CoA → Malate + CoA
Isocitrate Lyase Glyoxylate Pathway Isocitrate → Succinate + Glyoxylate
Malic Enzyme Direct Pyruvate to Malic Acid Conversion Pyruvate + CO2 + NADPH + H+ ↔ Malate + NADP+

Table 2: Overview of Malic Acid Biosynthetic Pathways

Pathway Starting Metabolite(s) Key Product Cellular Location Theoretical Yield (from Glucose)
Reductive TCA Pathway Pyruvate Malate Cytosol/Mitochondria 2 mol/mol
PEP to Oxaloacetate Conversion Phosphoenolpyruvate Malate Cytosol 2 mol/mol
TCA Cycle Acetyl-CoA Malate (intermediate) Mitochondria N/A (cycle intermediate)
Glyoxylate Pathway Acetyl-CoA Malate Cytosol/Glyoxysome 1 1/3 mol/mol
Direct Pyruvate to Malic Acid Conversion Pyruvate Malate Cytosol/Mitochondria 2 mol/mol

Pyruvate Carboxylase Activity

Pyruvate carboxylase is a crucial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. This reaction is a key anaplerotic process, replenishing TCA cycle intermediates that may be depleted for biosynthetic purposes. The activity of pyruvate carboxylase is vital for maintaining the concentration of oxaloacetate, a direct precursor to malate. The enzyme utilizes a biotin cofactor to facilitate the transfer of a carboxyl group to pyruvate.

Malate Dehydrogenase Functionality

Malate dehydrogenase is a ubiquitous enzyme that catalyzes the reversible reduction of oxaloacetate to L-malate, utilizing NADH as a cofactor. This reaction is a fundamental step in the TCA cycle. Eukaryotic cells possess two main isoforms of malate dehydrogenase: a mitochondrial form that participates directly in the TCA cycle and a cytosolic form. The cytosolic isoform is a key component of the malate-aspartate shuttle, which is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. The direction of the reaction catalyzed by malate dehydrogenase is dependent on the relative concentrations of oxaloacetate, malate, NADH, and NAD+.

Fumarase Action in Malic Acid Production

Fumarase, also known as fumarate hydratase, is another key enzyme of the TCA cycle that contributes to malic acid production. It catalyzes the reversible hydration of fumarate to form L-malate. nih.gov This stereospecific reaction adds a hydroxyl group and a proton across the double bond of fumarate. nih.gov Similar to malate dehydrogenase, fumarase exists in both mitochondrial and cytosolic isoforms, participating in the TCA cycle within the mitochondria and in other metabolic pathways in the cytosol. nih.gov

Phosphoenolpyruvate Carboxylase (PEPC) and its Role

Phosphoenolpyruvate carboxylase (PEPC) provides an alternative route for oxaloacetate synthesis. This enzyme catalyzes the irreversible carboxylation of phosphoenolpyruvate (PEP) to form oxaloacetate and inorganic phosphate (B84403). PEPC plays a critical role in C4 and Crassulacean acid metabolism (CAM) plants, where it is the primary enzyme responsible for fixing atmospheric CO2 in mesophyll cells. In these plants, the resulting oxaloacetate is then typically reduced to malate for transport and subsequent decarboxylation. Beyond its role in specialized photosynthetic pathways, PEPC also serves an anaplerotic function in various organisms by replenishing TCA cycle intermediates.

Malic Enzyme (ME) and its Isoforms (NAD-ME, NADP-ME)

Malic enzyme (ME) catalyzes the oxidative decarboxylation of malate to produce pyruvate, CO2, and a reduced cofactor. This reaction is a key step in various metabolic pathways, including the C4 photosynthetic cycle and the regulation of cytosolic and mitochondrial pools of pyruvate and malate. There are two major isoforms of malic enzyme, distinguished by their cofactor preference:

NAD-dependent malic enzyme (NAD-ME): This isoform primarily uses NAD+ as its electron acceptor and is typically located in the mitochondria.

NADP-dependent malic enzyme (NADP-ME): This isoform utilizes NADP+ and is found in both the cytosol and chloroplasts. The NADPH produced by NADP-ME is a crucial reducing agent for various biosynthetic pathways, such as fatty acid synthesis.

Genetic and Molecular Regulation of Malic Acid Biosynthesis

The biosynthesis of malic acid is tightly regulated at the genetic and molecular levels to meet the metabolic demands of the cell. This regulation involves a complex interplay of transcription factors that control the expression of genes encoding the key biosynthetic enzymes.

In apple, for instance, the R2R3-MYB transcription factor MdMYB73 plays a significant role in malate accumulation. It directly binds to the promoters of genes involved in vacuolar malate transport, such as MdALMT9 (aluminum-activated malate transporter 9), and vacuolar acidification, including MdVHA-A (vacuolar H+-ATPase subunit A) and MdVHP1 (vacuolar H+-pyrophosphatase 1), thereby activating their expression. nih.gov Another transcription factor, MdESE3 , has been shown to positively regulate malic acid accumulation by binding to the promoters of MdtDT and MdMDH12 and activating their expression. oup.com Conversely, the transcription factor MdMYB21 acts as a repressor by directly binding to the promoter of MdMa1 to decrease malic acid content. oup.com The basic helix-loop-helix (bHLH) transcription factor MdbHLH3 directly regulates the expression of a cytosolic malate dehydrogenase (MdcyMDH), while the WRKY transcription factor MdWRKY126 targets the promoter of MdMDH5 to enhance its expression and promote malate accumulation. oup.com

In the bacterium Corynebacterium glutamicum, the transcription of the malE gene, which encodes the malic enzyme, is controlled by the transcriptional regulator MalR . MalR acts as a repressor of malE expression. nih.gov Deletion of the malR gene leads to increased malic enzyme activity, indicating its inhibitory role in the biosynthesis pathway. nih.gov

Gene Expression Analysis in Metabolic Pathways

Gene expression studies have provided valuable insights into the regulation of malic acid biosynthesis. The analysis of transcript levels of genes encoding key enzymes often correlates with the accumulation of malic acid. For example, overexpression of the MdESE3 gene in apple results in higher malic acid content, while silencing the gene leads to lower levels. oup.com

Stress conditions can also significantly alter the expression of genes involved in malic acid metabolism. In maize, various abiotic stresses, such as heat, cold, and drought (simulated by PEG treatment), lead to a significant induction of malic enzyme (ZmME) genes. nih.gov The fold-change in expression varies depending on the specific gene and the duration of the stress.

Below are interactive data tables summarizing findings from gene expression studies:

Table 1: Fold Change in Expression of Maize Malic Enzyme (ZmME) Genes Under Abiotic Stress. This table illustrates the significant upregulation of specific ZmME genes in response to different environmental stressors over a 24-hour period. nih.gov

Table 2: Effect of Transcription Factor Modification on Target Gene Expression. This table summarizes the regulatory effects of key transcription factors on the expression of genes involved in malic acid metabolism and transport in apple and Corynebacterium glutamicum. nih.govoup.comnih.gov

Role of Transcription Factors (e.g., Msn2/4 in Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, the biosynthesis of malic acid is intricately linked with the general stress response system, which is primarily regulated by the homologous transcription factors Msn2 and Msn4. yeastgenome.org These proteins are master regulators that control the expression of hundreds of genes in response to various environmental stresses, such as glucose starvation, osmotic shock, heat stress, and oxidative stress. yeastgenome.orgnih.govnih.gov Their regulatory action extends to the reprogramming of cellular metabolism, which includes pathways central to the production of malic acid precursors. frontiersin.org

Msn2/4p activate gene expression by binding to specific DNA sequences known as stress response elements (STREs), typically 5'-AGGGG or 5'-GGGGA, found in the promoter regions of their target genes. yeastgenome.orgnih.gov Under non-stress conditions, Msn2 and Msn4 are predominantly located in the cytoplasm, their nuclear entry inhibited through phosphorylation by Protein Kinase A (PKA). yeastgenome.org Upon stress, this inhibition is lifted, allowing Msn2/4 to translocate to the nucleus and initiate a broad transcriptional program. yeastgenome.org

The influence of Msn2/4 on malic acid biosynthesis is not direct but is exerted through their control over central carbon metabolism. Research has shown that Msn2 and Msn4 function as master transcriptional regulators of yeast glycolysis, directly binding to and activating the genes encoding key glycolytic enzymes. elifesciences.org This is crucial as glycolysis provides pyruvate, a primary precursor for the cytosolic malic acid production pathway. Furthermore, transcriptome analysis has identified a binding site similar to that of Msn2/4 in the upstream regions of genes involved in the cytosolic conversion of pyruvate to malate via oxaloacetate, suggesting that malic acid production can be part of a broader stress response. yeastgenome.org By upregulating glycolysis and potentially other key metabolic pathways like the pentose (B10789219) phosphate pathway, Msn2/4 ensure that the cell can generate necessary metabolites and energy to cope with adverse conditions, with malic acid being one of the potential metabolic outputs. frontiersin.orgelifesciences.org

Engineering of Biosynthetic Pathways for Enhanced Production

Wild-type microorganisms like Saccharomyces cerevisiae and Aspergillus niger produce only low levels of malic acid. nih.gov Consequently, metabolic engineering has become a critical strategy to develop microbial cell factories capable of high-titer, high-yield production of malic acid from renewable feedstocks. nih.govfrontiersin.org Engineering efforts typically focus on three main areas: increasing precursor supply, enhancing the direct biosynthetic pathway to malate, and eliminating competing byproduct pathways.

A common and effective strategy in S. cerevisiae involves engineering the reductive tricarboxylic acid (TCA) cycle pathway. This approach focuses on redirecting the carbon flux from pyruvate towards malate. Key genetic modifications include:

Overexpression of Pyruvate Carboxylase: Enhancing the activity of pyruvate carboxylase (encoded by the PYC2 gene in yeast) increases the conversion of pyruvate to oxaloacetate, a direct precursor of malate. nih.govasm.org

Overexpression of Malate Dehydrogenase: Increasing the levels of a cytosolic malate dehydrogenase (MDH) facilitates the reduction of oxaloacetate to malate. nih.govasm.org Often, a peroxisomal MDH (like Mdh3p) is retargeted to the cytosol to function in this pathway. asm.orgwur.nl

Elimination of Ethanol (B145695) Fermentation: In yeast, a significant portion of pyruvate is converted to ethanol under fermentative conditions. Deleting pyruvate decarboxylase (PDC) genes is a crucial step to block this major competing pathway and redirect carbon towards malic acid. nih.gov

Enhancing Malate Export: As intracellular malate accumulation can be inhibitory, the functional expression of heterologous malate transporters is vital for efficient secretion and high production titers. nih.govasm.org

In filamentous fungi like Aspergillus niger, which is a notable native producer of organic acids, similar strategies are employed with remarkable success. Engineering approaches in A. niger have included:

Abolishing Byproduct Formation: Citric acid is a major byproduct in A. niger. Disrupting the gene cexA, which encodes a citric acid transporter, has been shown to eliminate its accumulation. nih.gov

Enhancing Glycolytic Flux: To increase the supply of pyruvate, key enzymes in the glycolytic pathway, such as hexokinase (hxkA), 6-phosphofructo-2-kinase (pfkA), and pyruvate kinase (pkiA), have been overexpressed. nih.gov

Improving Cofactor Availability: The reduction of oxaloacetate to malate is an NADH- or NADPH-dependent reaction. Strategies to increase the availability of these reduced cofactors, for instance by overexpressing NAD+ kinases, have significantly boosted malic acid titers. researchgate.netbohrium.com

These combined strategies have led to substantial improvements in malic acid production across different microbial hosts.

Table 1: Examples of Metabolic Engineering Strategies for Enhanced Malic Acid Production
Host OrganismKey Genetic ModificationsResulting Malic Acid Titer (g/L)Reference
Saccharomyces cerevisiaeOverexpression of PYC2 (pyruvate carboxylase), cytosolic MDH3 (malate dehydrogenase), and SpMAE1 (malate transporter) in a Pdc- strain.59 nih.govasm.org
Aspergillus nigerDisruption of cexA (citric acid transporter); Overexpression of mstC (glucose transporter), hxkA (hexokinase), pfkA (6-phosphofructo-2-kinase), and pkiA (pyruvate kinase).201.13 nih.gov
Aspergillus nigerOverexpression of NAD+ kinases (Utr1p and Yef1p) to increase NADPH availability.110.72 researchgate.netbohrium.com
Lipomyces starkeyiHeterologous expression of Aspergillus oryzae malate transporter and malate dehydrogenase; Overexpression of native pyruvate carboxylase.~10 researchgate.net
Bacillus subtilisHeterologous overexpression of ppc (from E. coli) and mdh2 (from S. cerevisiae); Deletion of ldh (lactate dehydrogenase).2.01 frontiersin.org

Transport Systems and Malic Acid Secretion Mechanisms

The efficient transport of malic acid across the cell membrane is a critical factor for both its utilization as a carbon source and for its high-level production in engineered microbial factories. nih.govoup.com The transport mechanisms can be broadly categorized into two groups: energy-independent passive diffusion and energy-dependent active transport mediated by protein transporters. oup.com

Passive diffusion typically involves the movement of the uncharged, undissociated form of malic acid across the lipid bilayer. This process is highly dependent on the extracellular pH; at a low pH, a higher proportion of the acid is in its undissociated form, facilitating its entry into the cell. oup.com Once inside the neutral cytoplasm, the acid dissociates into its anionic form, which cannot easily diffuse back out, leading to its accumulation. oup.com

However, for efficient uptake and, more importantly, for the secretion required in industrial production, specialized membrane transport proteins are essential. These transporters mediate the movement of the malate anion and belong to several different protein families.

Dicarboxylate-Proton Symporters: Many yeasts possess systems for the uptake of dicarboxylic acids like malate. For example, Hansenula anomala has an inducible dicarboxylate-proton symporter that actively transports the anionic form of malate into the cell along with a proton. researchgate.net This type of secondary active transport allows the cell to accumulate malate from the environment.

Exporters for Enhanced Production: In the context of metabolic engineering for malic acid overproduction, efficient export is crucial to prevent intracellular accumulation that can cause toxicity or feedback inhibition, and to recover the product from the fermentation broth. nih.gov Simply relying on passive diffusion is insufficient for the high fluxes required. Therefore, a key strategy has been the heterologous expression of efficient malate exporters. nih.govnih.gov A prominent example is the Mae1 transporter from the fission yeast Schizosaccharomyces pombe (SpMae1). The expression of SpMae1 in S. cerevisiae has been shown to be a critical factor in achieving high titers of malic acid. nih.govasm.orgwur.nl This transporter is highly active for the export of malate and other dicarboxylates like succinate and fumarate. pnas.org Mechanistically, it is believed to belong to the SLAC1 family of transporters, which are characterized by a low energy requirement for export. pnas.org

Transporters in Filamentous Fungi: In Aspergillus niger, the C4-dicarboxylate transport protein DCT1 has been identified as a major malic acid transporter. nih.gov The disruption of the DCT1 gene led to a dramatic decrease in malic acid secretion, while its overexpression significantly improved production titers, highlighting its central role in malate export in this organism. nih.gov

The identification and engineering of these transport systems are as important as the engineering of the metabolic pathways themselves for the development of economically viable microbial production of malic acid.

Table 2: Examples of Malic Acid Transporters
TransporterSource OrganismFunctionFamily/TypeReference
SpMae1Schizosaccharomyces pombeExport of malate, succinate, fumarateSLAC1 Family nih.govpnas.org
DCT1Aspergillus nigerMajor malic acid exporterC4-dicarboxylate transporter (DCT) nih.gov
UnnamedHansenula anomalaUptake of L-malate and other dicarboxylatesDicarboxylate-proton symporter researchgate.net
AcDctAspergillus carbonariusExport of C4-dicarboxylic acidsSLAC1 Family homolog pnas.org
BnALMT1/2Brassica napus (Rape)Aluminum-activated malate effluxAluminum-Activated Malate Transporter (ALMT) nih.gov

Malic Acid Metabolism in Specific Biological Systems

Malic Acid in Plant Physiology and Development

Malic acid is a crucial organic acid in plants, involved in a multitude of physiological processes, including carbon assimilation, energy balance, and ion regulation. It links various metabolic pathways across different organelles within plant cells. frontiersin.org

The concentration of malic acid in fruits undergoes dynamic changes throughout development and ripening. In many fruits, malic acid accumulates during the early stages of development and then decreases as the fruit ripens. scielo.org.mx This decrease during ripening is often due to its metabolism. scielo.org.mx However, the pattern of malic acid change can vary depending on the fruit species. For instance, in some plums, malate (B86768) concentration decreases during ripening, while the total amount per fruit may increase or remain constant until very late ripening stages. scielo.org.mx In contrast, fruits like banana, feijoa, and lemon show an increase in both malic acid concentration and content per fruit throughout ripening. scielo.org.mx

The accumulation of malic acid in fruits is a complex trait influenced by both genetic background and environmental factors. mdpi.comhortherbpublisher.com Different fruit cultivars exhibit distinct patterns and levels of malic acid accumulation. mdpi.comoup.com For example, studies on loquat cultivars have shown significant differences in malic acid content and the activity of key enzymes involved in its metabolism, such as PEPC and NAD-MDH, are correlated with these differences. mdpi.com

Environmental factors such as temperature, water availability, light, and mineral nutrition can also significantly impact malic acid content. mdpi.comoup.com Temperature is considered a particularly critical factor. mdpi.com Lower temperatures can lead to higher accumulation of malic acid by affecting the expression and activity of enzymes involved in its synthesis and degradation. mdpi.com For instance, lower temperatures may suppress enzymes like aconitate hydratase (ACO) and induce malate dehydrogenase (MDH), thereby preserving malic acid levels. mdpi.com Altitude, which is often associated with lower temperatures and stronger ultraviolet radiation, has also been linked to increased malic acid accumulation in fruits like peaches and apples. mdpi.commdpi.com

Here is a table illustrating the influence of genetic background and altitude on malic acid content in apples:

Apple TypeAltitudeMalic Acid Content (Example - Illustrative)
Wild Apple (Malus sp.)High AltitudeHigher
Cultivated AppleLow AltitudeLower

Note: This table is illustrative based on the findings that altitude and genetic background influence malic acid accumulation mdpi.commdpi.com. Specific quantitative data would vary depending on the study, cultivar, and location.

During fruit ripening, malic acid can be metabolized through various pathways, serving as a substrate for respiration and gluconeogenesis. scielo.org.mxnih.govfrontiersin.orgoeno-one.eu In climacteric fruits, stored organic acids, including malic acid, are released from vacuoles to support the increased respiration rate during ripening. researchgate.netfrontiersin.org

While malate can be converted to pyruvate (B1213749) by Malic Enzyme (ME) and subsequently to PEP by Pyruvate Orthophosphate Dikinase (PPDK) for gluconeogenesis, the contribution of gluconeogenesis from malate to the total sugar content in ripe fruits is generally considered small. scielo.org.mxmdpi.com In some fruits like grape, plum, cherry, and soft fruits, PPDK activity appears to be low or absent, suggesting that the PEPCK pathway might be more involved in any gluconeogenic flux from malate in these fruits. scielo.org.mx

The release of malic acid from the vacuole during ripening can also influence cytoplasmic pH. oeno-one.eumdpi.com Its metabolism consumes protons, which can help prevent cytoplasmic acidosis. oeno-one.eumdpi.com Changes in cytoplasmic malate concentration and pH can, in turn, affect the activity of enzymes involved in malate metabolism, potentially shifting the balance between gluconeogenesis and glycolysis. mdpi.com

Malic acid plays a critical role in the regulation of stomatal opening and closing in plant leaves. frontiersin.orgnih.govfrontiersin.org Stomatal movement is mediated by changes in the turgor pressure of guard cells, which is significantly influenced by the accumulation and release of ions and osmolytes, including malate. nih.gov

During stomatal opening, malic acid accumulates in the guard cells, providing counter-ions, particularly for the uptake of K+. frontiersin.org Studies have shown that the concentration of malic acid in guard cells can be significantly higher when stomata are open compared to when they are closed, with a corresponding increase in K+ concentration. frontiersin.org The synthesis of malic acid in guard cells is linked to the activity of phosphoenolpyruvate (B93156) carboxylase (PEPC), which fixes CO2 into oxaloacetic acid (OAA), subsequently reduced to malate. oup.com Carbonic anhydrase activity is also important for providing the bicarbonate used by PEPC. oup.com

The transport of malate across the guard cell plasma membrane is essential for regulating guard cell turgor. nih.gov Specific transporters, such as the plasma membrane ABC transporter AtABCB14, are involved in the uptake of malate into guard cells, contributing to stomatal opening. nih.gov Conversely, anion channels like SLAC1 are involved in malate efflux, which is important for stomatal closure, particularly in response to high CO2 levels. nih.gov

Malic acid serves as a significant carbon pool in plant cells, primarily stored in vacuoles. frontiersin.orgnih.gov This stored malate can be mobilized and utilized as a substrate for respiration, especially when photosynthetic carbon supply is limited. frontiersin.orgnih.gov

Beyond its role in primary carbon metabolism, malic acid and the enzymes involved in its metabolism, particularly Malic Enzyme (ME), are implicated in plant responses to various environmental stresses, including drought, high salt, and low temperature. nih.govnih.govresearchgate.net ME activity can contribute to stress tolerance by producing NADPH, which is essential for scavenging reactive oxygen species (ROS) and maintaining cellular redox balance. nih.govresearchgate.net Malate itself can act as an osmotic adjustment substance, helping to balance solute concentrations under osmotic stress conditions like low temperature. nih.gov It can also serve as an additional carbon source when photosynthesis is impaired by stress. nih.gov

Changes in malic acid metabolism can also be indicators of stress responses. For instance, studies have shown that low-temperature stress can induce an increase in malate content and NADP-ME activity in some plants. nih.gov Furthermore, malic acid metabolism in the soil microbiome associated with plant roots can be altered by soil disturbance, suggesting a role in the plant's interaction with its environment under stress. mdpi.com

Root Exudation of Malic Acid and Rhizosphere Interactions

Plant roots actively release a variety of chemical compounds into the surrounding soil, collectively known as root exudates. cdnsciencepub.comunila.ac.idnih.gov Malic acid is a major organic acid component of these exudates. cdnsciencepub.comunila.ac.idfrontiersin.org This exudation is not merely a passive leakage but a selective process that plays a crucial role in shaping the rhizosphere – the narrow zone of soil directly influenced by root secretions. unila.ac.idfrontiersin.orgfrontiersin.org

Malic acid in root exudates acts as a chemoattractant for specific soil microorganisms, particularly beneficial plant-growth-promoting rhizobacteria (PGPR). cdnsciencepub.comnih.govfrontiersin.orgtamu.edufrontiersin.org For instance, Arabidopsis plants have been shown to release malic acid in the root elongation zone to attract Bacillus subtilis. cdnsciencepub.comfrontiersin.orgtamu.edufrontiersin.org This recruitment of beneficial bacteria can lead to the formation of biofilms on the root surface, which is essential for microbial colonization. frontiersin.org

The interaction between root-exuded malic acid and rhizosphere microbes can have several beneficial effects on the plant. Malic acid can improve nutrient availability in the soil. For example, it can chelate with metal ions like iron (Fe) and aluminum (Al), reducing their toxicity and increasing the availability of phosphorus (P) for plant uptake. frontiersin.orgfrontiersin.orgmdpi.com The secretion of malic acid has also been linked to plant responses to nutrient deficiencies, such as phosphorus deficiency, where white lupine releases more malic acid in the early stages of cluster root formation. frontiersin.org Furthermore, malic acid exudation can influence the activity of other soil microbes; a negative correlation has been observed between malic acid secretion and ammonia-oxidizing bacterial activity in some plant species. frontiersin.org

Root exudates, including malic acid, can also trigger signaling pathways in plants, influencing their defense mechanisms. For example, the presence of Bacillus subtilis, attracted by malic acid, can induce abscisic acid and salicylic (B10762653) acid signaling in Arabidopsis thaliana, leading to stomatal closure and restricting pathogen entry. tamu.edu

The quantity and composition of root exudates, including malic acid, can vary depending on factors such as plant species, genotype, developmental stage, and environmental conditions like nutrient availability and stress. unila.ac.idfrontiersin.orgtamu.edu

Malic Acid in Microbial Metabolism and Fermentation

Malic acid is a key intermediate in the metabolism of many microorganisms, participating in central metabolic pathways like the TCA cycle. frontiersin.orgmdpi.comsciepublish.com Beyond its role in core metabolism, malic acid is also a significant product of microbial fermentation, attracting considerable attention for its potential as a bio-based platform chemical. frontiersin.orgsciepublish.comnih.govresearchgate.netresearchgate.net Microbial fermentation offers an environmentally friendly alternative to chemical synthesis for producing high-purity L-malic acid. frontiersin.orgsciepublish.comnih.gov

Microbial Production Strains

A variety of microorganisms, including bacteria, yeasts, and filamentous fungi, are known for their ability to produce malic acid. frontiersin.orgsciepublish.comnih.govmdpi.com While some wild-type strains naturally accumulate malic acid, their production levels are often insufficient for industrial-scale applications. sciepublish.comnih.gov Consequently, significant efforts have been directed towards identifying and engineering microbial strains for enhanced malic acid production. frontiersin.orgnih.govresearchgate.netnih.gov

Notable microbial genera recognized for malic acid production include Aspergillus, Ustilago, Rhizopus, and Saccharomyces. sciepublish.comnih.govmdpi.comsci-hub.se Aspergillus species, such as Aspergillus flavus and Aspergillus oryzae, are well-known natural producers. nih.gov A. flavus was an early patented strain, achieving high titers, although its use is limited by the production of aflatoxins. nih.gov Aspergillus oryzae, generally regarded as safe (GRAS), has been investigated as an alternative. nih.gov Ustilago species, particularly Ustilago trichophora, have demonstrated efficient malic acid production from various carbon sources, including crude glycerol (B35011). mdpi.comnih.gov Yeasts like Saccharomyces cerevisiae can produce malic acid, although wild-type strains typically yield low amounts. nih.govcore.ac.uk Other yeasts such as Zygosaccharomyces rouxii have shown higher production capabilities. nih.gov Filamentous fungi like Rhizopus species are also recognized as promising natural producers. mdpi.comsci-hub.se

Metabolic engineering has been instrumental in improving malic acid yields in these and other microbial hosts, including Escherichia coli. frontiersin.orgmdpi.comnih.govresearchgate.net

Metabolic Engineering Strategies for High Yields

Metabolic engineering plays a crucial role in developing efficient microbial cell factories for high-yield malic acid production. frontiersin.orgsciepublish.comnih.govresearchgate.netnih.gov Strategies focus on optimizing metabolic pathways, enhancing transport systems, and minimizing the formation of unwanted by-products. frontiersin.orgsciepublish.comnih.govnih.gov

Redesigning biosynthetic pathways is a primary strategy to channel carbon flux towards malic acid synthesis. frontiersin.orgsciepublish.comnih.govresearchgate.net Several pathways are involved in malic acid biosynthesis in microorganisms, including the TCA cycle, the glyoxylate (B1226380) shunt, and the reductive TCA (rTCA) pathway. frontiersin.orgmdpi.comsciepublish.comnih.gov The rTCA pathway is often targeted for engineering due to its high theoretical yield, enabling the fixation of CO2. sciepublish.commdpi.com Key enzymes in these pathways, such as pyruvate carboxylase (Pyc) and malate dehydrogenase (Mdh), are often overexpressed or engineered for increased activity to enhance malic acid production. mdpi.comsciepublish.commdpi.com For example, overexpressing pyc2 and mdh3 in Saccharomyces cerevisiae has been shown to improve malic acid production. sciepublish.com Similarly, overexpressing phosphoenolpyruvate carboxykinase (pckA) can increase oxaloacetate accumulation, a precursor for malic acid. sciepublish.com Strategies also involve selecting appropriate enzyme sources, as demonstrated by the combinatorial expression of pyc and cytoplasmic mdh from different sources in Pichia kudriavzevii to identify strains with higher malic acid titers. sciepublish.com

Efficient transport of malic acid out of the microbial cell is critical for high production titers, as intracellular accumulation can inhibit cell growth and further production. sciepublish.comnih.govmdpi.comoup.com Optimization of transport systems involves enhancing the efflux of malic acid across the cell membrane. sciepublish.comnih.govoup.com C4-dicarboxylate transporters, such as DctA and C4t318, are key proteins involved in malic acid export in various microorganisms like Aspergillus nidulans, Aspergillus oryzae, and Aspergillus niger. mdpi.com Overexpression of these transporters has been shown to significantly increase malic acid accumulation in the extracellular medium. mdpi.com In Escherichia coli, transporters for succinate, tartrate, and citrate (B86180) (DcuA, TtdT, and CitT) have been identified as major malate export systems, and their inactivation can dramatically decrease malate production, suggesting their promiscuity for different short-chain organic acids. nih.gov Engineering or overexpressing these transport proteins can improve the efficiency of malic acid secretion. nih.govmdpi.comoup.com

Microbial production of malic acid is often accompanied by the formation of various by-products, which reduces the yield and complicates downstream processing. frontiersin.orgcdnsciencepub.comsciepublish.comnih.gov Common by-products include other organic acids such as fumaric acid, succinic acid, and pyruvic acid. frontiersin.orgcdnsciencepub.comnih.gov Eliminating or reducing the formation of these by-products is a crucial metabolic engineering strategy to improve malic acid purity and yield. frontiersin.orgcdnsciencepub.comsciepublish.comnih.govnih.gov This is typically achieved by blocking or downregulating metabolic pathways that lead to by-product accumulation. frontiersin.orgcdnsciencepub.comsciepublish.comnih.govnih.gov For instance, disrupting genes encoding enzymes involved in the synthesis of competing organic acids, such as oxaloacetate acetylhydrolase (OahA) which can lead to oxalic acid and acetic acid formation, can redirect metabolic flux towards malic acid. mdpi.com Similarly, strategies to reduce succinic acid accumulation in Myceliophthora thermophila have involved shifting metabolic flux away from mitochondrial metabolism and accelerating the import of cytosolic succinic acid into mitochondria for consumption. nih.gov In Aspergillus niger, abolishing citric acid accumulation by disrupting the gene encoding the citric acid transporter (cexA) has been shown to improve malic acid production, although this may require compensatory strategies to maintain glycolytic flux. acs.org Eliminating parasitic pyruvate-consuming pathways, such as those involving lactate (B86563) dehydrogenase (Ldh) and pyruvate decarboxylase, can also enhance malic acid production. mdpi.com

Enhancement of Metabolic Fluxes

Enhancing metabolic fluxes towards malic acid production is a key strategy in microbial cell factory development for increased yields. One approach involves increasing the metabolic flux in the glycolytic pathway. Overexpression of enzymes like phosphofructokinase (Pfk) has been shown to improve citric acid production, providing a basis for enhanced malic acid production when combined with other genetic modifications. frontiersin.org In Aspergillus oryzae, Pfk was identified as a potential rate-limiting enzyme for L-malate production, and its overexpression significantly increased malic acid titer. frontiersin.org

Another crucial strategy is the enhancement or construction of the reductive TCA (rTCA) pathway, which is considered the most efficient pathway for L-malic acid synthesis in terms of carbon conversion rate. frontiersin.org This pathway involves the carboxylation of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase (Pyc), followed by the reduction of oxaloacetate to malate by malate dehydrogenase (MdhC). mdpi.com Strengthening this pathway, along with improving malic acid transport out of the cell, has been a favored approach for increasing L-malic acid production. frontiersin.orgfrontiersin.org For instance, in Escherichia coli, amplifying the phosphoenolpyruvate (PEP) carboxylation flux has been suggested to increase malic acid production. uq.edu.au Introducing the PEP carboxykinase (encoded by the pckA gene) from Mannheimia succiniciproducens, which favors the conversion of PEP to oxaloacetate, has been explored to enhance this flux. uq.edu.au

Metabolic engineering efforts also focus on rewiring metabolic flux to reduce the accumulation of by-products, such as succinic acid, which can negatively impact malic acid yield and downstream processing. nih.gov Strategies include increasing the activity of enzymes like pyruvate carboxylase and shifting metabolic flux away from competing pathways, such as mitochondrial metabolism. nih.gov Deleting mitochondrial carriers of pyruvate and malate, and accelerating the import of cytosolic succinic acid into the mitochondria for consumption, have been shown to reduce succinic acid accumulation and increase malic acid production in Myceliophthora thermophila. nih.gov

Substrate Utilization for Microbial Malic Acid Production

Microbial production of malic acid offers an eco-friendly and cost-effective alternative to chemical synthesis, with the added advantage of producing the enantiopure L-form. bohrium.comnih.gov A variety of renewable and low-cost substrates can be utilized for this purpose. bohrium.comresearchgate.net

Renewable Resources (e.g., Corn Straw Hydrolysate, Crude Glycerol, Lignocellulosic Biomass)

Glucose is a common substrate for microbial malic acid production, but its cost can be a limitation. bohrium.com Renewable resources such as lignocellulose-derived materials, crude glycerol, and other agricultural residues are being increasingly investigated as alternative feedstocks. bohrium.comresearchgate.net

Crude glycerol, a major by-product of biodiesel production, is a promising low-cost substrate. bohrium.comresearchgate.netmdpi.comsciepublish.com Strains of Aspergillus niger and Ustilago trichophora have demonstrated the ability to produce malic acid from crude glycerol. frontiersin.orgresearchgate.netmdpi.comsciepublish.com For example, A. niger ATCC 12486 produced 23 g/L malic acid from crude glycerol. frontiersin.org Adaptive laboratory evolution of U. trichophora has improved its efficiency in utilizing glycerol for L-malic acid synthesis, with a reported titer of 196 g/L in flask cultures after optimization. sciepublish.com

Lignocellulosic biomass, an abundant and renewable resource, presents a significant opportunity for sustainable malic acid production. bohrium.comresearchgate.netmdpi.comscirp.org This includes materials like corn stover, corn straw hydrolysate, and other plant residues. mdpi.comscirp.orgmdpi.com While the complex structure of lignocellulose often requires pretreatment, the sugars released after hydrolysis of cellulose (B213188) and hemicellulose can be converted into various industrial products, including organic acids. scirp.org A strain of the thermophilic actinobacterium Thermobifida fusca has been shown to produce malic acid from cellulose and treated lignocellulosic biomass, achieving about 63 g/L from cellulose. researchgate.netmdpi.com Aspergillus oryzae has also been shown to utilize pyrolysis oil from wheat straw for malic acid production. researchgate.net

Industrial Side-streams and Waste Valorization

Utilizing industrial side-streams and valorizing waste materials are crucial for developing economically competitive bio-based production processes for malic acid. bohrium.comresearchgate.netmdpi.com Besides crude glycerol from biodiesel production, other industrial by-products and waste streams are being explored. bohrium.comresearchgate.netdntb.gov.ua Thin stillage, a coproduct from corn-based ethanol (B145695) production, has been shown to support microbial malic acid synthesis by Aspergillus species. researchgate.netmdpi.com Pyrolytic aqueous condensate (PAC), an unused side stream from the fast pyrolysis of lignocellulosic biomass containing potential carbon sources like acetol and acetate (B1210297), has also been investigated as a cost-effective substrate for microbial malic acid production by Aspergillus oryzae. mdpi.commdpi.comresearchgate.net

Data Table: Microbial Malic Acid Production from Renewable and Waste Substrates

MicroorganismSubstrateMalic Acid Titer (g/L)Reference
Aspergillus niger ATCC 12486Crude glycerol23 frontiersin.org
Ustilago trichophora TZ1Crude glycerol196 (flask) sciepublish.com
Thermobifida fusca muC-16Cellulose~63 researchgate.netmdpi.com
Aspergillus oryzae DSM 1863Pyrolytic aqueous condensate9.77 (with pH adjust) mdpi.comresearchgate.net

Malic Acid Degradation in Microorganisms (e.g., Malolactic Fermentation)

Malic acid degradation is a significant metabolic process in various microorganisms, notably in lactic acid bacteria (LAB) during malolactic fermentation (MLF). gusmerenterprises.comwikipedia.orgwein.plusnih.gov This process, often occurring in winemaking, involves the decarboxylation of L-malic acid to L-lactic acid, releasing carbon dioxide. gusmerenterprises.comwikipedia.orgwein.plusnih.gov Although termed "fermentation," it is primarily a degradation process. gusmerenterprises.comwein.plus Key LAB involved include Oenococcus oeni, Lactobacillus, and Pediococcus species. gusmerenterprises.comwikipedia.org Yeasts like Schizosaccharomyces pombe can also degrade malic acid through maloalcoholic fermentation, producing ethanol. google.com

Energy Production from Malate Degradation

While malolactic fermentation was initially not thought to provide energy, studies suggest that malate degradation by LAB can provide energy. microbiologyresearch.orgresearchgate.net In Lactobacillus plantarum, malate degradation provides energy that helps the organism remain viable for longer at low environmental pH values. microbiologyresearch.orgresearchgate.net This energy production in L. plantarum CECT 220 was not coupled to H+-ATPase activity. microbiologyresearch.orgresearchgate.net Some research proposes a chemiosmotic hypothesis where energy is produced by the efflux of L-lactate from L-malate degradation. researchgate.net

pH Maintenance Mechanisms

Malic acid degradation, particularly MLF, plays a role in pH maintenance in microorganisms and their environment, such as wine. wikipedia.orgmathier.com The conversion of the dicarboxylic malic acid to the monocarboxylic lactic acid leads to a reduction in titratable acidity and an increase in pH. wikipedia.orgmathier.com This deacidification can make the wine milder and more stable. wikipedia.orgmathier.com

Microorganisms employ various mechanisms to maintain intracellular pH homeostasis, especially in acidic environments. researchgate.netnih.govnih.gov These mechanisms can complement the effects of malate degradation on external pH. Strategies include the activity of proton pumps (like H+-ATPase and cation/proton antiporters) that expel excess protons, and the production of alkaline substances or acidic metabolites. researchgate.netnih.govnih.gov Decarboxylation reactions, including malate degradation, can consume protons, contributing to pH homeostasis. researchgate.net

3.2.5. Impact of Malic Acid as a Carbon Source on Pathogenicity and Metabolic Adaptability

Malic acid, a four-carbon dicarboxylic acid and a key intermediate in the tricarboxylic acid (TCA) cycle, can serve as an important carbon source for various microorganisms, influencing their metabolic adaptability and pathogenicity, particularly under glucose-limited conditions. ekb.egresearchgate.netfrontiersin.org The ability to utilize alternative carbon sources like malic acid is crucial for the survival and proliferation of pathogens in diverse host environments where glucose availability may be restricted. ekb.egresearchgate.netnih.gov

Research on the pathogenic fungus Candida albicans has demonstrated that transitioning from glucose to malic acid as a carbon source can enhance its metabolic adaptability and potential pathogenicity. ekb.egresearchgate.net Studies comparing gene expression patterns of C. albicans grown in malic acid versus glucose media revealed significant differences, with 278 differentially expressed genes identified. ekb.egresearchgate.net Functional enrichment analyses indicated that genes involved in the TCA cycle, biosynthesis of secondary metabolites, oxidoreductase activity, mitochondrial function, and hyphal formation were significantly enriched when malic acid was the carbon source. ekb.egresearchgate.net Hyphal formation is particularly relevant to C. albicans pathogenicity, as the hyphal form is invasive and linked to tissue damage. ekb.eg Key hub genes associated with the metabolic shift to malic acid, such as ACS1 (linked to increased virulence) and SDH2 (implicated in virulence), were identified, suggesting a molecular basis for the observed increase in potential pathogenicity. ekb.eg

In the bacterium Streptococcus pyogenes, malate utilization through the malic enzyme (ME) pathway serves as a supplemental carbon source and contributes to the bacterium's adaptive pH response and can influence the outcome of infection. nih.govasm.org The expression of genes encoding the malate permease (maeP) and malic enzyme (maeE) in S. pyogenes is induced by both malate and low pH, regulated by the MaeKR two-component system. nih.govasm.org Glucose, however, represses these genes. nih.gov Studies using S. pyogenes mutants showed that while mutations in maeP, maeK, and maeR attenuated virulence, a mutation in maeE enhanced virulence in a murine model of soft tissue infection. nih.govasm.org This highlights the complex role of malate metabolism in S. pyogenes pathogenicity, where different components of the pathway can have varying impacts on virulence. nih.govasm.org

Malic acid also plays a role in the interactions between plants and microorganisms in the rhizosphere. As a root exudate, malic acid can influence the composition of the rhizosphere microbial community. nih.govfrontiersin.org It can attract beneficial bacteria, such as Bacillus subtilis, which can help induce plant host resistance against pathogens. frontiersin.org Conversely, malic acid and its isomer maleic acid have been investigated for their direct antifungal properties against plant pathogens like Sclerotinia sclerotiorum. nih.govresearchgate.net Maleic acid has been shown to reduce the pathogenicity of S. sclerotiorum by inhibiting mycelial growth, sclerotia formation, and down-regulating virulence factors like cell wall degrading enzymes. nih.govresearchgate.net

Furthermore, malic acid can impact the cell barrier and biofilm formation in bacteria like Escherichia coli. mdpi.com Studies have shown that malic acid can specifically damage the cell wall of E. coli, leading to leakage of alkaline phosphatase. mdpi.com Combinations of organic acids, including malic acid, have demonstrated synergistic inhibitory effects on E. coli biofilm formation and cellular activity within the biofilm. mdpi.com

Advanced Analytical Methodologies for Malic Acid Quantification and Characterization

Chromatographic Techniques for Malic Acid Analysis

Chromatographic methods are fundamental in separating and quantifying malic acid from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely employed.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of organic acids, including malic acid, in various samples like wine and fruit juices. oiv.intoiv.int This method allows for the simultaneous separation and determination of several organic acids in a single analysis. oiv.intoiv.int The principle involves separating the acids using stationary phases like octyl-bonded silica (B1680970) or ion exchange resin columns, followed by detection via UV spectrophotometry. oiv.intoiv.int For the specific analysis of malic and tartaric acids, an octyl-bonded silica column is often recommended. oiv.intoiv.int

A reliable HPLC method for analyzing malic acid and other related organic acids in pharmaceutical-grade tartaric and malic acids has been developed using a Nova-Pak C18 column. nih.gov This method utilizes ion-suppression reversed-phase chromatography with an isocratic elution of water adjusted to a pH of 2.10-2.15 with perchloric acid, and UV detection at 210 nm. nih.gov Furthermore, HPLC can be combined with a column-switching system for the rapid and sequential determination of malic acid and lactic acid enantiomers in wine, with a total analysis time of about 10 minutes per experiment. oup.com

The International Organisation of Vine and Wine (OIV) provides a Type IV method for organic acid analysis by HPLC, which can be used to evaluate the content of malic acid along with shikimic, acetic, succinic, and fumaric acids. oiv.int In some HPLC analyses, it has been observed that malic acid standards can show two peaks, with one impurity being identified as fumaric acid, which has a similar structure but different UV absorption characteristics. glsciences.com

HPLC Analysis Parameters for Malic Acid

Parameter Example Specification 1 Example Specification 2
Column Two columns (250 mm x 4 mm) in series, octyl-bonded silica (5 µm) oiv.int Nova-Pak C18 nih.gov
Mobile Phase Potassium di-hydrogen phosphate (B84403) (70 g/L), ammonium (B1175870) sulfate (B86663) (14 g/L), adjusted to pH 2.1 oiv.int Water adjusted to pH 2.10-2.15 with perchloric acid nih.gov
Flow Rate 0.8 mL/min oiv.int Not specified
Temperature 20°C oiv.int Not specified
Detection UV spectrophotometer at 210 nm oiv.int UV absorption at 210 nm nih.gov
Injection Volume 10 µL oiv.int Not specified

Gas Chromatography (GC) offers a sensitive alternative for malic acid determination, particularly in wine and fruit juices. ajevonline.orgoup.com A significant challenge in GC analysis of fixed acids like malic acid is their low volatility and tendency to adsorb onto the column packing, which can be overcome by converting them into more volatile ester derivatives. ajevonline.org One established method involves the esterification of malic acid to butyl malate (B86768) using tetramethyl ammonium hydroxide (B78521) and iodobutane. ajevonline.orgajevonline.org This allows for quantitative analysis with a high correlation coefficient (0.98) over the tested concentration range. ajevonline.orgajevonline.org A comparison of this GC method with enzymatic methods for wine analysis showed no statistically significant difference in results. ajevonline.orgajevonline.org

GC is also effective for the simultaneous determination of D- and L-malic acid enantiomers in apple juice, which is crucial for authenticity testing. oup.comnih.gov This is achieved by preparing diastereomers, such as D-malic-(R)-(-)-2-butyl ester and L-malic-(R)-(-)-2-butyl ester, using (R)-(-)-2-butanol, which can then be separated and quantified on a capillary column like Carbowax 20M. oup.comnih.gov This procedure is advantageous as it does not require an extraction or cleanup step. oup.comnih.gov Another advanced GC method involves trapping anionic analytes on an ion exchange resin and then simultaneously methylating and releasing them using methyl iodide in supercritical carbon dioxide, producing methyl esters of various organic acids for GC analysis. nih.gov

GC Methodologies for Malic Acid Analysis

Feature Method 1: Butyl Ester Derivatization Method 2: Chiral Separation Method 3: Resin-Mediated Methylation
Application Quantitative analysis in wine ajevonline.orgajevonline.org D- and L-malic acid in apple juice oup.comnih.gov Organic acids in fruit juices nih.gov
Derivatization Formation of butyl malate esters ajevonline.orgajevonline.org Formation of diastereomeric esters with (R)-(-)-2-butanol oup.comnih.gov Resin-mediated methylation to methyl esters nih.gov
Internal Standard Butyl glutarate ajevonline.orgajevonline.org Succinic acid oup.com Triethyl citrate (B86180) or diethyl tartrate nih.gov
Column Not specified Carbowax 20M fused silica capillary column (30 m x 0.25 mm) oup.comnih.gov Not specified
Detection Not specified Not specified GC-FID or GC-AED; confirmation by GC-MS nih.gov

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of organic acids like malic acid. cider.org.uknih.gov It is widely used in various industries, including food chemistry and winemaking, to monitor processes such as malolactic fermentation. cider.org.uknih.gov The technique involves spotting a sample onto a plate coated with a stationary phase, typically silica gel, and developing it in a solvent system. cider.org.uknih.govscialert.net The separated acid spots are then visualized, often using an indicator like bromo-cresol green, which reveals them as pale yellow spots against a darker background. cider.org.uk

In the context of cider and wine analysis, TLC can effectively show the conversion of malic acid to lactic acid during malolactic fermentation. cider.org.uk Lactic acid typically moves further up the plate than malic acid, allowing for a clear visual assessment of the fermentation's progress. cider.org.uk For successful analysis, it is crucial to ensure sample spots are small and concentrated, and that the TLC plate is thoroughly dried after solvent development and before applying the indicator. vintessential.com.au The technique can also be applied to study changes in organic acid profiles in plants under stress conditions. scialert.net While paper chromatography has been used, TLC offers superior resolution, speed, and sensitivity due to the variety of available sorbent layers. ajevonline.orggetty.edu

TLC Procedure for Malic Acid Analysis in Cider

Step Description Key Considerations
Plate Preparation Use a silica gel plate. cider.org.uk Plates should be activated by drying in an oven before use. scialert.net
Sample Application Apply small, concentrated spots of the cider sample onto the baseline of the plate. cider.org.ukvintessential.com.au Allow spots to dry between applications. vintessential.com.au
Development Place the plate in a sealed tank containing a solvent mixture (e.g., Toluene + Acetic Acid + n-butyl acetate (B1210297) 2:1:1). cider.org.uk The tank atmosphere should be saturated with solvent vapor. scialert.net
Drying After the solvent front has moved up the plate, remove and dry it completely. cider.org.ukvintessential.com.au Any smell of acetic acid indicates more drying is needed. vintessential.com.au
Visualization Dip the dried plate into an indicator solution, such as bromo-cresol green in ethanol (B145695). cider.org.uk Malic acid appears as a pale yellow spot; its position is compared to standards. cider.org.uk

Spectroscopic and Electrochemical Approaches

Beyond chromatography, spectroscopic and electrochemical methods provide powerful alternatives for malic acid analysis, often enabling rapid and specific measurements.

Enzymatic methods coupled with UV spectrophotometry offer high specificity for determining both L-malic acid and D-malic acid. These methods are based on the measurement of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which absorbs light at 340 nm. oiv.intoiv.int

For L-malic acid, the principle involves its oxidation to oxaloacetate by the enzyme L-malate dehydrogenase (L-MDH), with the simultaneous reduction of NAD+ to NADH. oiv.int The equilibrium of this reaction is shifted towards the products by removing oxaloacetate in a subsequent reaction catalyzed by glutamate (B1630785) oxaloacetate transaminase (GOT). oiv.int The amount of NADH formed is directly proportional to the initial L-malic acid concentration. oiv.int This stereo-specific method is widely used for samples like wine, fruit juice, and pharmaceuticals. nzytech.comabo.com.pl The assay is linear over a range of 0.5 to 30 µg of L-malic acid per assay. abo.com.pl

Similarly, D-malic acid is determined by its oxidation to oxaloacetate by D-malate dehydrogenase (D-MDH), which also produces a proportional amount of NADH. oiv.intnzytech.com The detection of D-malic acid is significant as it is not naturally abundant in products like fruit juice, and its presence can indicate adulteration with synthetic DL-malic acid. nzytech.com These enzymatic kits are commercially available and can be adapted for use in various formats, including cuvettes, 96-well microplates, and auto-analyzers. oiv.intabo.com.pl

Enzymatic UV Spectrophotometric Assay for Malic Acid

Parameter L-Malic Acid Assay D-Malic Acid Assay
Principle Oxidation of L-malate to oxaloacetate by L-MDH, coupled with a second reaction to remove oxaloacetate. oiv.int Oxidation of D-malate to oxaloacetate by D-MDH. oiv.int
Enzymes L-malate dehydrogenase (L-MDH), Glutamate oxaloacetate transaminase (GOT) oiv.int D-malate dehydrogenase (D-MDH) oiv.int
Measured Species NADH oiv.int NADH oiv.int
Wavelength 340 nm (or 334 nm, 365 nm) oiv.int 340 nm (or 334 nm, 365 nm) oiv.int
Specificity Specific for L-malic acid. abo.com.pl Specific for D-malic acid. nzytech.com
Application Wine, beer, fruit juice, pharmaceuticals nzytech.comabo.com.pl Wine, fruit juice, pharmaceuticals nzytech.com

Electrochemical sensors, including biosensors, are emerging as rapid, cost-effective, and portable alternatives for malic acid monitoring, particularly in winemaking. confer.czimeko.info These devices can overcome the time and expense associated with traditional instrumental methods like chromatography. confer.cz

One approach involves the development of amperometric biosensors using the enzyme malate quinone oxidoreductase (MQO). researchgate.net In these sensors, MQO is immobilized on a screen-printed electrode. imeko.inforesearchgate.net The electrochemical reaction is facilitated by mediators such as 2,6-dichlorophenol (B41786) indophenol (B113434) (DPIP) or phenazine (B1670421) methosulfate (PMS), which help lower the applied potential and reduce matrix interferences. researchgate.net A biosensor using MQO and ferricyanide (B76249) as a mediator has shown good reproducibility, a detection limit of 0.33 g/L, and stability for one month at room temperature. imeko.info

Another strategy employs nanozymes, which are nanomaterials with enzyme-like activity, as a more robust and less expensive alternative to traditional enzymes. confer.cz For instance, a sensor using a combination of zinc oxide nanoparticles (ZnONPs) and multi-walled carbon nanotubes (MWCNTs) has been developed. confer.cz This nanozyme-based sensor successfully measured malic acid concentration using differential pulse voltammetry (DPV), achieving a detection limit of 0.79 mM. confer.cz Bi-enzymatic sensors have also been created for monitoring malolactic fermentation by immobilizing two enzymes and the mediator tetrathiafulvalene (B1198394) (TTF) on a gold electrode. mdpi.com

Comparison of Electrochemical Sensors for Malic Acid

Sensor Type Enzyme/Material Mediator Detection Method Detection Limit Reference
Amperometric Biosensor Malate Quinone Oxidoreductase (MQO) Phenazine Methosulfate (PMS) Amperometry 5 µM researchgate.net
Amperometric Biosensor Malate Quinone Oxidoreductase (MQO) 2,6-dichlorophenol indophenol (DPIP) Amperometry 5 µM researchgate.net
Disposable Biosensor Malate Quinone Oxidoreductase (MQO) Ferricyanide Not specified 0.33 g/L imeko.info
Nanozyme Sensor Zinc Oxide Nanoparticles (ZnONPs) & Multi-Walled Carbon Nanotubes (MWCNTs) None (direct electrochemistry) Differential Pulse Voltammetry (DPV) 0.79 mM confer.cz
Bi-enzymatic Sensor Malate Dehydrogenase (MDH) & Diaphorase (DP) Tetrathiafulvalene (TTF) Not specified Not specified mdpi.com

Enzymatic Assays for Stereo-specific Determination

Enzymatic assays offer a high degree of specificity for the determination of L-malic and D-malic acid. abo.com.plnzytech.com These methods are valued for their ability to distinguish between the two stereoisomers, which is critical because their presence and ratio can have significant implications. For instance, in winemaking, the concentration of L-malic acid is a key indicator of malolactic fermentation, a process that affects the wine's acidity and flavor profile. ucdavis.eduwhitelabs.com Conversely, the presence of D-malic acid in products like fruit juice is often restricted, as it can indicate the addition of synthetic racemic malic acid. abo.com.plnzytech.com

The enzymatic determination of L-malic acid typically relies on the action of L-malate dehydrogenase (L-MDH). oiv.intoiv.int In this reaction, L-malic acid is oxidized to oxaloacetate, with the concurrent reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. oiv.intoiv.int The equilibrium of this reaction favors L-malate, so the oxaloacetate formed is typically removed to drive the reaction forward. This is often achieved by a second enzymatic reaction catalyzed by glutamate-oxaloacetate transaminase (GOT), which converts oxaloacetate and L-glutamate into L-aspartate. oiv.intoiv.int The amount of NADH produced is directly proportional to the initial amount of L-malic acid and is measured spectrophotometrically by the increase in absorbance at a specific wavelength, usually 340 nm. ucdavis.edutandfonline.com

A similar principle is applied for the determination of D-malic acid, but with a stereo-specific enzyme, D-malate dehydrogenase (D-MDH). abo.com.plnzytech.com This enzyme specifically catalyzes the oxidation of D-malic acid, leading to the formation of NADH, which is then quantified. abo.com.plnzytech.com An alternative enzymatic approach for L-malic acid uses NAD(P)-linked malic enzyme, which catalyzes the oxidative decarboxylation of L-malic acid to pyruvic acid and CO2, with the concomitant formation of NADPH. tandfonline.com This reaction proceeds favorably in the direction of pyruvate (B1213749) formation in the neutral pH range. tandfonline.com

The components for these enzymatic assays are often available in kit form, which simplifies the procedure for routine analysis in various settings, including the food and beverage industry. whitelabs.comawri.com.auyoutube.com

Table 1: Key Enzymes and Reactions in Stereo-specific Malic Acid Determination

AnalytePrimary EnzymeReaction PrincipleCoenzymeDetection Wavelength
L-Malic AcidL-Malate Dehydrogenase (L-MDH) oiv.intoiv.intOxidation of L-malate to oxaloacetate oiv.intoiv.intNAD+ to NADH oiv.intoiv.int340 nm ucdavis.edu
D-Malic AcidD-Malate Dehydrogenase (D-MDH) abo.com.plnzytech.comOxidation of D-malate abo.com.plnzytech.comNAD+ to NADH abo.com.plnzytech.com340 nm abo.com.pl
L-Malic AcidNAD(P)-linked Malic Enzyme tandfonline.comOxidative decarboxylation of L-malate to pyruvate tandfonline.comNADP+ to NADPH tandfonline.com340 nm tandfonline.com

To enhance throughput and precision, enzymatic methods for malic acid determination can be automated. oiv.int Automated sequential analyzers equipped with spectrophotometers are used to perform the enzymatic reactions and measurements. oiv.int These systems can handle numerous samples efficiently, with tightly controlled reaction temperatures, often at 37°C. oiv.int The use of liquid, ready-to-use reagents is a significant advancement for automation, as they can be placed directly onto biochemistry analyzers for random-access testing. r-biopharm.com This not only streamlines the workflow in large laboratories but also allows smaller labs to run a few samples at a time and store the reagents for future use without compromising their stability. r-biopharm.com Automation minimizes manual pipetting errors and ensures consistent incubation times, leading to more reliable and reproducible results. oiv.int

Isotopic Labeling and Omics Approaches for Metabolic Flux Analysis

Understanding the metabolic pathways involving malic acid is essential for applications in metabolic engineering and biotechnology. Isotopic labeling and "omics" technologies provide powerful tools for in-depth investigations of malic acid metabolism and its regulation.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com This method involves introducing a ¹³C-labeled substrate, such as glucose, into a biological system. creative-proteomics.comethz.ch As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various metabolites, including malic acid. creative-proteomics.com By analyzing the mass isotopomer distribution in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can trace the flow of carbon through the metabolic network. creative-proteomics.comethz.ch

This approach has been instrumental in elucidating the metabolic flux distribution in microorganisms engineered for high-level malic acid production. researchgate.net For example, ¹³C-MFA has revealed that increased flux through the pentose (B10789219) phosphate pathway and the TCA cycle, coupled with reduced oxidative phosphorylation, can provide the necessary precursors and reducing power (in the form of NADH) for enhanced malic acid synthesis. researchgate.net By identifying bottlenecks and key regulatory nodes in the metabolic pathways, ¹³C-MFA provides valuable insights for targeted genetic modifications to improve production strains. researchgate.net

The integration of transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the comprehensive analysis of metabolites) offers a holistic view of the regulation of malic acid metabolism. frontiersin.orgresearchgate.net Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), can identify the genes that are differentially expressed under specific conditions, such as during fruit development or in response to environmental stimuli. frontiersin.orgresearchgate.netfrontiersin.org Metabolomic analysis, frequently carried out with techniques like liquid chromatography-mass spectrometry (LC-MS), provides a snapshot of the levels of various metabolites, including malic acid and related compounds. frontiersin.orgresearchgate.net

By combining these two approaches, researchers can establish correlations between gene expression patterns and metabolite accumulation. nih.govnih.gov For instance, in pineapple fruit development, integrated transcriptomic and metabolomic analyses have identified key genes and metabolic pathways that regulate the accumulation of sugars and organic acids, including malic acid, which contribute to the fruit's taste profile. frontiersin.orgresearchgate.net Similarly, such integrated analyses have been used to understand the metabolic responses in various plants to different environmental conditions, revealing how primary and secondary metabolic pathways, including those involving malic acid, are regulated. frontiersin.org These "omics" studies provide a deeper understanding of the complex genetic and metabolic networks that control the synthesis, transport, and degradation of malic acid in biological systems. frontiersin.orgresearchgate.net

Industrial and Biotechnological Production of Malic Acid

Current Industrial Production Routes

The dominant commercial production of malic acid relies on petrochemical-based chemical synthesis, which yields a racemic mixture. nih.govfrontiersin.org Enzymatic processes offer an alternative for producing pure L-malic acid. nih.govnih.gov

The primary industrial method for producing malic acid is the chemical hydration of maleic anhydride (B1165640). nih.govwikipedia.orgmdpi.com This process begins with the oxidation of petrochemical feedstocks, such as benzene (B151609) or n-butane, to produce maleic anhydride. frontiersin.orgmdpi.comgoogle.com The maleic anhydride is then hydrated under conditions of high pressure and temperature, yielding a racemic mixture of D- and L-malic acid. frontiersin.orgmdpi.com The annual production capacity via this route was estimated to be between 80,000 and 100,000 tons per year. nih.govresearchgate.net The reaction typically involves dissolving maleic anhydride in water to form maleic acid, which is then isomerized to fumaric acid. google.com The mixture of these acids is then hydrated to form malic acid. google.com This chemical process is well-established but results in a product that is a mix of both stereoisomers, which may require subsequent costly chiral resolution steps if the pure L-enantiomer is desired. wikipedia.orgmdpi.com

An alternative route for producing enantiomerically pure L-malic acid is through enzymatic conversion. nih.gov This biocatalytic process utilizes the enzyme fumarase (fumarate hydratase, EC 4.2.1.2), which stereospecifically catalyzes the reversible hydration of fumaric acid to L-malate. mdpi.comchegg.comacs.org The fumaric acid used as a substrate is typically derived from the isomerization of petroleum-based maleic acid. sci-hub.seresearchgate.net

The fumarase enzyme can be used in a purified, immobilized form or within whole microbial cells that possess high fumarase activity, such as Saccharomyces cerevisiae or Brevibacterium ammoniagenes. nih.govmdpi.com Immobilizing the enzyme or the cells allows for easier separation from the product and potential reuse, which is crucial for economic viability. mdpi.comnih.gov However, this method faces challenges. The high cost of enzyme purification and the difficult separation of L-malic acid from the unreacted fumaric acid substrate can increase production costs. nih.gov Furthermore, the hydration of fumarate (B1241708) is a reversible reaction that reaches an equilibrium, limiting the conversion rate to around 80% in an aqueous solution. mdpi.com

Microbial Fermentation for L-Malic Acid Production

Microbial fermentation is an increasingly explored, eco-friendly alternative for producing L-malic acid directly from renewable feedstocks like glucose. nih.govresearchgate.net This method has the distinct advantage of producing the naturally occurring L-isomer exclusively. sci-hub.se Research has focused on identifying and improving microbial strains, including fungi, yeasts, and bacteria, for efficient malic acid synthesis. nih.govfrontiersin.org

Various wild-type microorganisms, as intermediates of the TCA cycle, can accumulate malic acid. nih.govfrontiersin.org Filamentous fungi, in particular, have shown a native ability to produce significant quantities of malic acid. nih.govresearchgate.net

Aspergillus species : Strains of Aspergillus are well-known for their malic acid production capabilities. Aspergillus flavus was the first patented strain for this purpose and has achieved titers as high as 113 g/L. nih.gov However, its application is limited due to the co-production of carcinogenic aflatoxins. nih.gov Aspergillus oryzae, which is generally regarded as safe (GRAS), is a promising alternative, with reported titers of 30.27 g/L from glucose and up to 45.43 g/L from xylose. nih.gov Aspergillus niger, another industrial workhorse for organic acid production, has also been investigated, producing titers of 17-19 g/L from thin stillage, a co-product of corn ethanol (B145695) production. nih.govmdpi.com

Penicillium species : Several species of Penicillium are also capable of producing malic acid. nih.gov

Yeasts and Other Fungi : The yeast Zygosaccharomyces rouxii has been shown to produce 74.90 g/L of malic acid from glucose under optimized conditions. nih.gov The mushroom Schizophyllum commune can produce 18 g/L of malic acid. nih.gov More recently, Ustilago trichophora TZ1 was found to efficiently produce malic acid from glycerol (B35011), reaching a remarkable titer of 196 g/L in shake flasks after optimization. nih.gov

Table 1: Malic Acid Production by Selected Wild-Type Microorganisms

While some wild-type strains can produce malic acid, their productivity is often insufficient for large-scale industrial production. nih.gov To overcome these limitations, researchers have employed classical mutagenesis and adaptive laboratory evolution to develop more robust and efficient strains. nih.govbiosynsis.com

Optimizing the fermentation process is critical for maximizing the titer, yield, and productivity of malic acid. nih.gov Key strategies include the control of fermentation parameters, development of feeding strategies, and utilization of low-cost feedstocks. nih.govnih.gov

Fermentation Conditions : Parameters such as pH, temperature, and aeration significantly influence malic acid production. For many fungal fermentations, a high concentration of calcium carbonate (CaCO₃) is added to the medium. nih.gov This acts as a neutralizing agent to maintain a constant pH (around 6.5), which is crucial as low pH can inhibit production. nih.govnih.gov The CaCO₃ also facilitates the secretion of malic acid as calcium malate (B86768). nih.gov For example, increasing the incubation temperature for A. oryzae from 30 to 35 °C increased its malic acid production by 1.7-fold. mdpi.com

Feeding Strategies : Fed-batch cultivation is a common strategy to avoid substrate inhibition and maintain high productivity. A pH-coupled feeding strategy using acetic acid as a substrate for A. oryzae increased the malic acid concentration 5.3-fold compared to a simple batch process, reaching a titer of 29.53 g/L. nih.gov

Low-Cost Substrates : To make bio-based malic acid economically competitive with the petrochemical route, research has focused on utilizing inexpensive and renewable feedstocks. nih.govmdpi.com These include industrial co-products like crude glycerol (from biodiesel production) and thin stillage (from bioethanol production), as well as lignocellulosic biomass such as corn stover. mdpi.comosti.gov Strains like Aspergillus niger and Ustilago trichophora have been successfully used to produce high titers of malic acid from crude glycerol. nih.govmdpi.com A metabolically engineered strain of Thermobifida fusca produced about 63 g/L of malic acid from cellulose (B213188) and 21.5 g/L from corn stover. mdpi.com

Table 2: Malic Acid Production by Engineered and Optimized Processes

Production from Poly(β-L-malic Acid) Hydrolysis

A novel and promising alternative to direct fermentation is a two-step process involving the production and subsequent hydrolysis of poly(β-L-malic acid) (PMA). nih.govmdpi.com This method circumvents the issue of end-product inhibition associated with direct microbial production of malic acid. nih.gov PMA is a water-soluble, biodegradable polyester (B1180765) composed of L-malic acid monomers, which can be efficiently produced by certain microorganisms, most notably the yeast-like fungus Aureobasidium pullulans. mdpi.comtandfonline.com

The process begins with the fermentation of a suitable carbon source by A. pullulans to produce PMA. nih.gov This fermentation can achieve high product titers. For instance, using a fed-batch fermentation strategy with immobilized A. pullulans cells in a fibrous-bed bioreactor (FBB), a PMA concentration equivalent to 144.2 g/L of malic acid has been reported. nih.govnih.gov Research has also focused on using less expensive and more sustainable feedstocks, such as sugarcane molasses, corn straw hydrolysate, and rubberwood enzymatic hydrolysates, to make the process more economical. frontiersin.orgresearchgate.netnih.gov

Once the fermentation is complete, the PMA is harvested and purified. nih.gov The purified polymer is then subjected to hydrolysis to release the L-malic acid monomers. Acid hydrolysis is a commonly employed method, which can be performed using mineral acids like sulfuric acid. nih.govmdpi.com One study demonstrated the hydrolysis of PMA to pure malic acid using 2 M sulfuric acid at a temperature of 85°C. nih.govmdpi.com This hydrolysis reaction has been shown to follow first-order reaction kinetics. nih.gov The resulting product is enantiopure L-malic acid, which is highly desirable for food and pharmaceutical applications. researchgate.netresearchgate.net

This indirect route offers a significant advantage by separating the biological production step (PMA synthesis) from the final product (malic acid), thereby avoiding the feedback inhibition that limits yields in direct fermentation processes. nih.gov This innovative approach is considered an efficient and economically promising pathway for the industrial application of bio-based malic acid. nih.gov

Table 2: Research Findings on Malic Acid Production via PMA Hydrolysis

MicroorganismFermentation MethodSubstrate(s)PMA Titer (g/L)Malic Acid Equivalent (g/L)Hydrolysis MethodReference(s)
Aureobasidium pullulans ZX-10Free-cell, Stirred-tankGlucoseNot specified87.6Acid Hydrolysis nih.gov
Aureobasidium pullulans ZX-10Immobilized-cell, Fed-batch (FBB)Glucose123.7144.2Acid Hydrolysis (2 M H₂SO₄, 85°C) nih.govnih.gov
Aureobasidium pullulansBatch FermentationResin-detoxified Corn Straw HydrolysateNot specified26.27Not specified frontiersin.org
Aureobasidium pullulansCo-fermentationRubberwood Enzymatic Hydrolysates (RWH) + GlucoseNot specified59.92Not specified nih.gov
Aureobasidium pullulansCo-fermentationRubberwood Enzymatic Hydrolysates (RWH) + XyloseNot specified53.71Not specified nih.gov

Environmental and Ecological Research of Malic Acid

Biodegradation and Environmental Fate

The environmental fate of malic acid is largely determined by its susceptibility to biodegradation in various environmental compartments.

Readily Biodegradable Classification

Malic acid is classified as readily biodegradable. cornell.eduuprm.eduatpgroup.com Studies indicate that it undergoes rapid degradation in both soil and water environments. cornell.edunih.gov For instance, in a Japanese MITI test, maleic acid (which hydrolyzes to malic acid) achieved 87% of its theoretical BOD in two weeks, classifying it as readily biodegradable. nih.gov Another study showed DL-malic acid reaching approximately 67.5% biodegradation in 28 days according to OECD Test Guideline 301B. uprm.educarlroth.com

Degradation Pathways in Soil and Water

In soil and water, malic acid is expected to biodegrade. cornell.edunih.gov Various biological screening studies have demonstrated its biodegradation. cornell.edu Malic acid can dissociate into H+ and malate (B86768) (H5C4O5-) in water. cornell.edu

While specific detailed degradation pathways in soil and water are not extensively detailed in the provided snippets, the classification as "readily biodegradable" implies that microorganisms efficiently break down malic acid into simpler compounds, such as carbon dioxide and water, through metabolic processes. In plants, malate is involved in metabolic pathways including glycolysis, the TCA cycle, and gluconeogenesis, and its degradation is influenced by enzymes like NADP-ME and PEPCK. peerj.comnih.gov Although these are plant metabolic pathways, similar enzymatic processes are likely involved in microbial degradation in the environment.

Based on estimated properties, volatilization from moist or dry soil surfaces is not expected to be a significant fate process for malic acid. nih.gov Similarly, volatilization from water surfaces is not considered important. nih.gov Adsorption to suspended solids and sediment in water is also not expected based on its estimated properties. nih.gov The potential for bioconcentration in aquatic organisms is suggested to be low. nih.gov

Role in Plant-Microbe Interactions in the Rhizosphere

Malic acid plays a crucial role in the complex interactions between plants and microorganisms in the rhizosphere, the soil zone immediately surrounding plant roots. frontiersin.orgnih.govfrontiersin.orgcdnsciencepub.comtamu.edu

Selective Signaling and Recruitment of Beneficial Microorganisms

Impact on Rhizosphere Microbial Community Structure and Activity

Malic acid, as a carbon source and signaling molecule in root exudates, significantly influences the structure and activity of rhizosphere microbial communities. frontiersin.orgnih.govfrontiersin.orgtamu.eduoup.com It can stimulate and screen the soil microbial community. frontiersin.org Applying malic acid has been shown to change the structure and community-level physiological profile (CLPP) of rhizosphere microbial communities. frontiersin.orgnih.gov For example, studies on grape rhizosphere showed that the addition of malic acid altered the microbial community structure and had a positive effect on the utilization of substrates. frontiersin.orgnih.gov The microbial community structure was found to be closely related to the CLPP. frontiersin.orgnih.gov

Malic acid can also influence specific microbial groups. It has shown a significant negative correlation with ammonia-oxidizing bacterial activity in the rhizosphere of certain plant species. frontiersin.org Conversely, adding malic acid was positively correlated with the presence of Planococcaceae, Bacillaceae, Woeseiaceae, and Rhodobacteraceae in grape rhizosphere. frontiersin.orgnih.gov The concentration of malic acid can also play a role, with excessive amounts potentially reducing available nitrogen content in the soil. frontiersin.org

Environmental Impact Assessment of Malic Acid Production Processes

The environmental impact of malic acid production is a growing area of concern, particularly in the context of transitioning towards a bio-based economy. Historically, malic acid has been primarily produced through chemical synthesis from petrochemical feedstocks, which raises environmental sustainability issues related to CO2 emissions and global warming. bohrium.comresearchgate.net

However, there is increasing interest in the microbial fermentation of L-malic acid from renewable resources as a more eco-friendly production process. bohrium.comresearchgate.net Biorefineries utilizing lignocellulosic biomass are being explored for the production of various bioproducts, including L-malic acid, to shift away from petrochemical dependence. bohrium.com

While microbial fermentation offers environmental advantages, challenges remain, such as the presence of impurities in renewable substrates and the complexity of downstream processing. bohrium.com Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impacts of production processes. Some studies have used LCA to assess the environmental impacts of using natural malic acid-based mixtures in biomass pretreatment processes, highlighting the potential for more environmentally friendly approaches compared to conventional methods. researchgate.net

AspectDescriptionSource(s)
Biodegradability Classification Readily biodegradable cornell.eduuprm.eduatpgroup.com
Biodegradation Medium Soil and Water cornell.edunih.gov
Biodegradation Rate (Example) ~67.5% in 28 days (OECD 301B) uprm.educarlroth.com
Role in Rhizosphere Selective signaling and recruitment of beneficial microorganisms frontiersin.orgcdnsciencepub.comtamu.edunih.govresearchgate.netnih.gov
Impact on Microbial Community Structure Alters structure and community-level physiological profile (CLPP) frontiersin.orgnih.gov
Correlation with Microbial Groups Negative correlation with ammonia-oxidizing bacteria; Positive with Planococcaceae, Bacillaceae, Woeseiaceae, Rhodobacteraceae frontiersin.orgnih.gov
Environmental Impact of Production Petrochemical synthesis has environmental concerns (CO2 emissions); Microbial fermentation from renewables is a more eco-friendly alternative. bohrium.comresearchgate.net

Q & A

Basic Research Questions

Q. How can malic acid be accurately detected and quantified in biological samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210 nm) or mass spectrometry (MS) for high sensitivity . Titration with standardized NaOH (0.1 M) and pH monitoring is a cost-effective alternative for bulk quantification but lacks specificity for complex matrices .
  • Data Validation : Include calibration curves with known malic acid concentrations (e.g., 0.1–10 mM) and spike-and-recovery tests to assess matrix interference .

Q. What experimental controls are critical when studying malic acid’s role in enzymatic reactions (e.g., TCA cycle)?

  • Controls :

  • Negative control: Omit malic acid to establish baseline enzyme activity.
  • Positive control: Use a known enzyme activator (e.g., NAD⁺ for malate dehydrogenase).
  • pH control: Buffer reactions at pH 7.4 (physiological pH) to avoid confounding effects of malic acid’s acidity .
    • Data Interpretation : Normalize activity rates to protein concentration (Bradford assay) and report mean ± SEM across triplicate trials .

Advanced Research Questions

Q. How do conflicting data on malic acid’s antioxidant vs. pro-oxidant effects arise, and how can they be resolved?

  • Analysis Framework :

  • Dose dependency: Test malic acid at physiological (0.1–1 mM) vs. supraphysiological (>10 mM) concentrations.
  • Cell type specificity: Compare outcomes in primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HEK293).
  • Redox environment: Measure glutathione (GSH/GSSG) ratios alongside malic acid effects .
    • Resolution : Meta-analysis of existing studies using PRISMA guidelines to identify confounding variables (e.g., pH, metal ion contamination) .

Q. What advanced techniques optimize malic acid quantification in complex matrices like fruit juices?

  • Methodology :

  • NMR: Use ¹H NMR (400 MHz) with deuterated water for solvent suppression. Key peaks: δ 2.65–2.75 (m, CH₂) and δ 4.35–4.45 (m, CH) .
  • HILIC-MS/MS: Optimize mobile phase with 0.06 mM malic acid additive to enhance signal response for modified nucleosides (e.g., 5-mdC) without column contamination .
    • Data Table :
MethodLOD (µM)LOQ (µM)Recovery (%)Matrix Compatibility
HPLC-UV5.015.092–98Fruit juices, serum
HILIC-MS/MS0.10.385–90Cellular lysates
Titration100.0300.095–102Bulk solutions

Q. How can pH-dependent chemical shifts of malic acid in NMR be mitigated for reproducible quantification?

  • Solution :

  • Buffering: Use phosphate buffer (pH 7.0) to stabilize malic acid’s ionization state.
  • Internal standard: Add deuterated sodium trimethylsilylpropanesulfonate (DSS-d₆) for chemical shift referencing .
  • Acquisition parameters: Set spectral width to 20 ppm, relaxation delay (D1) ≥ 2 s, and 64 scans for signal averaging .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships involving malic acid?

  • Approach :

  • Non-linear regression: Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests: Compare multiple groups (e.g., control vs. treatment at varying malic acid doses) .
    • Reporting : Include effect size (Cohen’s d), confidence intervals (95%), and p-values adjusted for multiple comparisons .

Q. How should researchers address discrepancies in malic acid’s reported pKa values across literature?

  • Strategy :

  • Standardize conditions: Re-measure pKa at fixed ionic strength (e.g., 0.1 M KCl) and temperature (25°C).
  • Cross-validate methods: Compare potentiometric titration vs. NMR-derived pKa values .
    • Documentation : Report full experimental details (buffer composition, electrode calibration) to ensure reproducibility .

Retrosynthesis Analysis

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2-Hydroxy(2-~13~C)butanedioic acid
Reactant of Route 2
2-Hydroxy(2-~13~C)butanedioic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.